4-(1-Aminobutyl)-2,6-dimethylphenol

Catalog No.
S13813144
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Aminobutyl)-2,6-dimethylphenol

Product Name

4-(1-Aminobutyl)-2,6-dimethylphenol

IUPAC Name

4-(1-aminobutyl)-2,6-dimethylphenol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-4-5-11(13)10-6-8(2)12(14)9(3)7-10/h6-7,11,14H,4-5,13H2,1-3H3

InChI Key

ACFWQRUHEKUCTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)C)O)C)N

4-(1-Aminobutyl)-2,6-dimethylphenol is an organic compound characterized by the presence of an amino group attached to a 2,6-dimethylphenol structure. The molecular formula of this compound is C11H15NO, and its structure consists of a phenolic ring with two methyl groups at the 2 and 6 positions and a 1-aminobutyl side chain at the 4 position. This unique configuration contributes to its potential chemical reactivity and biological activity.

The chemical behavior of 4-(1-Aminobutyl)-2,6-dimethylphenol can be influenced by its functional groups. The phenolic hydroxyl group can participate in various reactions, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Oxidation: The phenolic hydroxyl can be oxidized to form quinones or other aromatic derivatives.

These reactions are significant for understanding the compound's reactivity in synthetic organic chemistry.

4-(1-Aminobutyl)-2,6-dimethylphenol exhibits notable biological properties that may include:

  • Antioxidant Activity: Similar to other alkylated phenols, it may function as an antioxidant, protecting cells from oxidative stress.
  • Neuroprotective Effects: Compounds with similar structures have been studied for their potential neuroprotective effects, possibly influencing neuronal health and function.
  • Antimicrobial Properties: Some derivatives of phenolic compounds show antimicrobial activity, suggesting that this compound may also possess such properties.

Further research is necessary to elucidate the specific biological mechanisms and effects of this compound.

The synthesis of 4-(1-Aminobutyl)-2,6-dimethylphenol can be achieved through several methods:

  • Alkylation of Phenol: Starting from 2,6-dimethylphenol, the introduction of a butylamine group can be performed using alkylation techniques.
  • Reduction Reactions: The conversion of corresponding nitrophenols or other precursors through reduction methods can yield the desired aminophenol structure.
  • Direct Amination: Utilizing amination techniques on suitable precursors can directly introduce the amino group into the aromatic system.

These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques.

4-(1-Aminobutyl)-2,6-dimethylphenol finds potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting oxidative stress-related diseases.
  • Materials Science: Its antioxidant properties could make it useful in stabilizing polymers and plastics against degradation.
  • Agricultural Chemicals: If proven effective as an antimicrobial agent, it could be explored for use in agricultural applications.

Interaction studies involving 4-(1-Aminobutyl)-2,6-dimethylphenol are crucial for understanding its behavior in biological systems. These studies may focus on:

  • Protein Binding: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action.
  • Enzyme Inhibition: Assessing whether it inhibits specific enzymes involved in metabolic pathways could reveal therapeutic potentials.
  • Cellular Uptake: Analyzing how effectively this compound enters cells will inform its bioavailability and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 4-(1-Aminobutyl)-2,6-dimethylphenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,6-DimethylphenolTwo methyl groups on the phenolic ringCommonly used as a precursor for various derivatives.
4-Amino-3,5-dimethylphenolAmino group at position 4; methyl groups at 3 and 5Exhibits different biological activities compared to 4-(1-Aminobutyl)-2,6-dimethylphenol.
4-tert-Butyl-2,6-dimethylphenoltert-butyl group at position 4Known for its use as an antioxidant in fuels and plastics.
Butylated HydroxytolueneHydroxytoluene structure with butyl groupsWidely used as a food preservative and antioxidant.

The uniqueness of 4-(1-Aminobutyl)-2,6-dimethylphenol lies in its specific amino side chain combined with the dimethyl substitution on the phenolic ring, which may enhance its biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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